Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Description

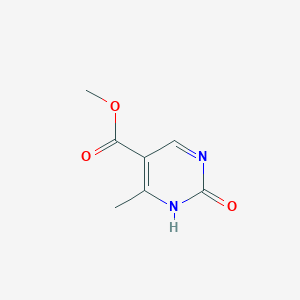

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl substituent at position 4, and a methyl ester at position 3. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure enables hydrogen bonding via the hydroxyl group, influencing its solubility and reactivity .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) |

InChI Key |

BUGRZYODNDZWMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters and Amidines

A foundational approach involves the cyclocondensation of β-keto esters (e.g., methyl acetoacetate) with substituted amidines. This method leverages the reactivity of the keto-enol tautomer to form the pyrimidine ring. For example, acetamidine hydrochloride reacts with methyl acetoacetate in methanol under basic conditions (sodium methoxide) to yield intermediates that undergo cyclization. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration (Figure 1).

Reaction Conditions :

Acid-Catalyzed Cyclization

Hydrochloric acid or acetic acid can catalyze the cyclization of precursors such as ethyl cyanoacetate and aldehydes. This method is less selective but offers scalability. For instance, refluxing ethyl cyanoacetate with methylamine derivatives in ethanol generates the pyrimidine core, though competing side reactions may reduce yields.

Modern Catalytic Approaches

Oxidative Dehydrogenation

Ceric sulfate (Ce(SO₄)₂) in aqueous acetic acid efficiently oxidizes 3,4-dihydropyrimidin-2(1H)-ones to aromatic pyrimidines. Applied to methyl 5-carbomethoxy-6-methyl-3,4-dihydropyrimidine-2-one, this method could introduce the 2-hydroxy group via dehydrogenation, though experimental validation for the target compound is needed.

Conditions :

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification. The patent CN102399196A describes a scalable route using dimethyl malonate and acetamidine hydrochloride in methanol under sodium methoxide. Key adaptations for industry include:

Green Chemistry Innovations

Replacing toxic reagents like POCl₃ with triphosgene reduces environmental impact. This substitution avoids hazardous waste generation while maintaining efficiency.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.

Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate) .

- Hydroxyl vs. Amino Groups: The hydroxyl group at position 2 in the target compound enhances hydrogen-bonding capacity, which may influence crystallinity and solubility in polar solvents.

- Aromatic vs.

Physicochemical Properties

The table below compares physical properties of selected analogues:

| Compound Name | Molecular Weight (g/mol) | Predicted pKa (Hydroxyl/Amino) | Predicted Density (g/cm³) | Solubility Trends |

|---|---|---|---|---|

| This compound | 182.17 (calculated) | ~10.7 (hydroxyl) | ~1.4–1.6 | Moderate in polar solvents |

| Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | 196.20 (calculated) | ~10.7 (hydroxyl) | ~1.3–1.5 | Lower than methyl ester |

| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | 244.25 | ~10.5 (hydroxyl) | ~1.2–1.4 | Poor in water |

| Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate | 271.31 | ~8.5 (amino) | ~1.2–1.3 | Soluble in organic solvents |

Notes:

- Molecular Weight : Ethyl esters and aromatic substituents increase molecular weight, impacting diffusion and bioavailability.

- pKa: Hydroxyl groups (pKa ~10.5–10.7) are less acidic than phenolic OH but can participate in hydrogen bonding. Amino groups (pKa ~8.5) are more basic and prone to protonation in acidic environments .

- Solubility : Methyl esters generally exhibit better aqueous solubility than ethyl esters due to shorter alkyl chains .

Biological Activity

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its pyrimidine ring structure, which is known for its diverse biological activities. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

2. Anticancer Properties

Research has shown that this compound possesses anticancer activity, particularly against certain types of cancer cells. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate potent activity, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibition of growth |

| A549 (Lung) | 1.75 | Moderate inhibition |

3. Immunomodulatory Effects

The compound has also shown promise in modulating immune responses. It can enhance the activity of immune cells, such as macrophages and T-cells, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and survival in cancer cells.

- Receptor Interaction : It can bind to receptors involved in immune responses, modulating their activity.

- Nucleic Acid Interaction : The structure allows for potential binding to DNA or RNA, interfering with replication and transcription processes.

Case Studies

Several case studies have highlighted the compound's efficacy:

- Study on Anticancer Activity : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The study also noted a marked increase in apoptosis markers, indicating the compound's ability to induce programmed cell death in cancer cells.

- Immunomodulation Study : In an animal model, administration of the compound resulted in enhanced macrophage activation and increased cytokine production following infection with a bacterial pathogen. This suggests that this compound could be beneficial in developing immunotherapies.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. In vivo testing showed no acute toxicity at doses up to 2000 mg/kg in mice, suggesting it may be safe for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.